molecular formula C15H8BrN3O4S B8586684 4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile

4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile

Cat. No.: B8586684
M. Wt: 406.2 g/mol
InChI Key: BPGUJRVGJUSETC-UHFFFAOYSA-N
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Description

4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a bromine atom, a nitrophenyl group, a sulfonyl group, and a carbonitrile group attached to the indole core, making it a molecule of interest in various fields of research.

Preparation Methods

One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a series of reactions to introduce the desired functional groups . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group, potentially altering the compound’s biological activity.

    Substitution: The bromine atom can be substituted with other groups using reagents such as organometallic compounds in reactions like the Suzuki–Miyaura coupling.

    Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation.

    Major Products: The products formed depend on the specific reactions and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind with high affinity to various receptors, potentially modulating their activity. The presence of the nitrophenyl and sulfonyl groups may enhance its binding properties and influence its biological effects . Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile can be compared with other indole derivatives, such as:

    4-bromo-1-(4-methylphenyl)sulfonylindole-6-carbonitrile: Similar structure but with a methyl group instead of a nitro group, potentially altering its biological activity.

    4-bromo-1-(4-chlorophenyl)sulfonylindole-6-carbonitrile: Contains a chlorine atom instead of a nitro group, which may affect its reactivity and applications.

    4-bromo-1-(4-fluorophenyl)sulfonylindole-6-carbonitrile: Features a fluorine atom, which can influence its chemical properties and interactions.

These comparisons highlight the uniqueness of this compound, particularly its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C15H8BrN3O4S

Molecular Weight

406.2 g/mol

IUPAC Name

4-bromo-1-(4-nitrophenyl)sulfonylindole-6-carbonitrile

InChI

InChI=1S/C15H8BrN3O4S/c16-14-7-10(9-17)8-15-13(14)5-6-18(15)24(22,23)12-3-1-11(2-4-12)19(20)21/h1-8H

InChI Key

BPGUJRVGJUSETC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C=CC3=C2C=C(C=C3Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-1H-indole-6-carbonitrile (207 mg), PS-BEMP (900 mg) and 4-nitrobenzenesulfonyl chloride (380 mg) were weighed to a round bottom flask, then N,N-Dimethylformamide (4 ml) was added and the reaction was stirred at RT. The reaction was filtered and washed with DMF. The DMF was evaporated and the residue was dissolved in DCM:methanol and passed through a 5 g SAX cartridge (preconditioned with methanol) washing with DCM:methanol. The residue was evaporated to afford the title compound, 360 mg as a pale orange solid.
Quantity
207 mg
Type
reactant
Reaction Step One
Name
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two

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